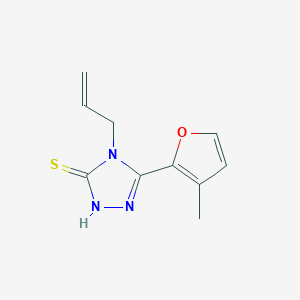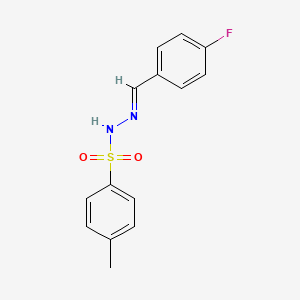![molecular formula C16H15N3OS B2379222 4-Phényl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol CAS No. 76659-61-5](/img/structure/B2379222.png)
4-Phényl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol is a chemical compound with the molecular formula C₁₆H₁₅N₃OS and a molecular weight of 297.37 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Applications De Recherche Scientifique
4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and antifungal agent due to its triazole moiety, which is known to interact with biological targets.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is utilized in proteomics research to study protein interactions and functions.
Mécanisme D'action
Target of Action
It is known that triazole compounds often interact with various enzymes and receptors in the body, influencing biochemical processes .
Mode of Action
Similar triazole compounds are known to bind to their targets, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Triazole compounds, in general, can influence a variety of biochemical pathways depending on their specific targets .
Result of Action
The effects would likely depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how 4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol interacts with its targets and exerts its effects .
Méthodes De Préparation
The synthesis of 4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-phenyl-4H-[1,2,4]triazole-3-thiol with m-tolyloxymethyl chloride in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol can be compared with other triazole derivatives such as:
4-Methyl-5-(o-tolyloxymethyl)-4H-1,2,4-triazole-3-thiol: Similar in structure but with a methyl group instead of a phenyl group.
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol: Contains a chlorophenyl group, which may alter its biological activity and chemical properties.
The uniqueness of 4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol lies in its specific substituents, which can influence its reactivity and interactions with biological targets .
Propriétés
IUPAC Name |
3-[(3-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-12-6-5-9-14(10-12)20-11-15-17-18-16(21)19(15)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRZKPKIARXFOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2379143.png)

![7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2379147.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2379149.png)

![Ethyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2379151.png)
![[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate](/img/structure/B2379152.png)
![4-Methyl-6-(4-methylphenyl)-2-nonyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)





